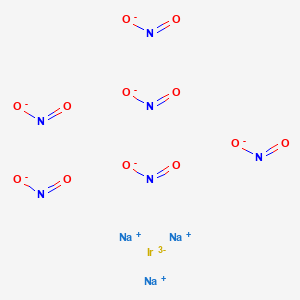
1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride, or BAPH-2HCl, is an organic compound used as a chemical reagent in scientific research. BAPH-2HCl is a derivative of 1,5-diaminopentane and has been used in a variety of experiments to study the mechanism of action of various physiological and biochemical processes. BAPH-2HCl is a highly reactive compound and has been used in a wide range of laboratory experiments, including enzyme kinetics, immunoassays, and protein-ligand binding studies.
Aplicaciones Científicas De Investigación
Electrochemical DNA Biosensors :
- Pentamidine and its analogues have been studied for their interaction with double-stranded DNA using electrochemical DNA-based biosensors. These studies are crucial in evaluating the efficacy of these compounds as chemotherapeutics (Szpakowska et al., 2006).
Treatment of Experimental Pneumocystis Carinii Pneumonia :
- A series of analogues of pentamidine were synthesized and screened for their efficacy against a rat model of Pneumocystis carinii pneumonia (PCP). This study highlighted the potential of these compounds in treating PCP (Tidwell et al., 1990).
Antibacterial and Antifungal Activities :
- Pentamidine analogs have been evaluated for their in vitro activities against bacterial and fungal strains. The study emphasized the potential of these compounds in developing antimicrobials (Maciejewska et al., 2014).
Solid State Structural Analysis :
- The solid-state structures of pentamidine analogs have been analyzed using X-ray diffraction and NMR spectroscopy. This research aids in understanding the physical and chemical properties of these compounds (Żabiński et al., 2010).
Investigation of Antimicrobial Activity :
- The antimicrobial activities of bisbenzimidazole-derived chelating agents, including pentamidine analogs, have been investigated. These studies are significant in the development of new antimicrobial agents (Agh-Atabay et al., 2003).
Bioremediation Potential :
- Research on the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system has implications for environmental clean-up and the management of industrial pollutants (Chhaya & Gupte, 2013).
Mecanismo De Acción
Target of Action
The primary target of 1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride, also known as Pentamidine, is the hERG K+ channel . This channel is crucial for the repolarization of the cardiac action potential . The compound also has a broad spectrum of activity against several parasitic worms, protozoa, and fungi .
Mode of Action
Pentamidine interacts with its targets by binding to the DNA of pathogens and hosts . It interferes with microbial nuclear metabolism by inhibiting DNA, RNA, phospholipid, and protein synthesis . The molecule is composed of a central pentanediol chain that is planar, with two aromatic diamidines, one at each end of the pentadiol chain . The flexibility and structure of the molecule allow the aromatic rings to interact with the bases of nucleic acids .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of DNA, RNA, phospholipids, and proteins . It also impacts the functionality of the hERG K+ ion channel, which is crucial for the repolarization of the cardiac action potential .
Pharmacokinetics
It is known that the compound has a half-life of 64-94 hours . The bioavailability and the exact metabolism of the compound are yet to be determined .
Result of Action
The interaction of Pentamidine with its targets results in the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins in the pathogens . This leads to the death of the pathogens, thereby treating the infections caused by them .
Direcciones Futuras
Current research is exploring the potential applications of this compound in various fields of research and industry. The experimental and modeling results are consistent with DNA minor-groove binding . This suggests potential future directions in the study of DNA-binding drugs and their applications in treating various diseases.
Propiedades
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRIZROMSNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

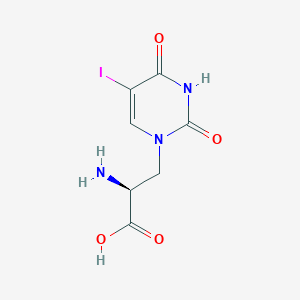
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
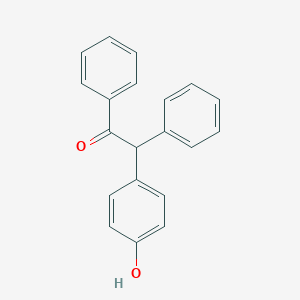

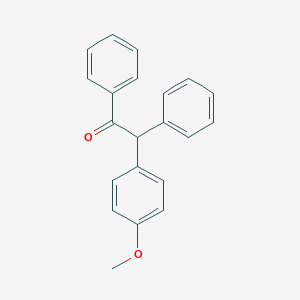


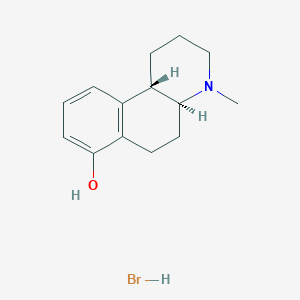
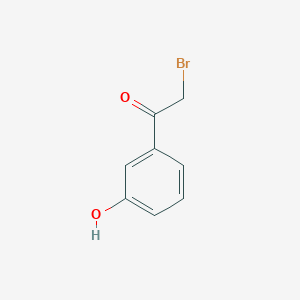
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
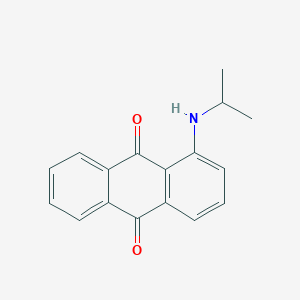
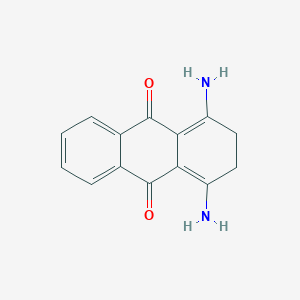
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
